Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated pyridine derivative and an imidazole derivative, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and bromination processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of biological processes. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, modulating their activity and resulting in desired therapeutic effects .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Investigated for anticonvulsant properties
Uniqueness: Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the bromine atom at the 6-position and the carboxylate group at the 7-position makes it a valuable intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-8-11-2-3-12(8)5-7(6)10/h2-5H,1H3 |
InChI Key |
VIPNKCRGHXMXLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1Br |
Origin of Product |
United States |
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